molecular formula C8H9Br B107640 1-Bromo-2,4-dimethylbenzene CAS No. 583-70-0

1-Bromo-2,4-dimethylbenzene

Cat. No.: B107640
CAS No.: 583-70-0
M. Wt: 185.06 g/mol
InChI Key: YSFLQVNTBBUKEA-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dimethylbenzene, also known as this compound, is an aromatic compound with the molecular formula C8H9Br. It consists of a benzene ring substituted with two methyl groups and one bromine atom. This compound is a colorless to light yellow liquid and is used in various chemical synthesis processes .

Mechanism of Action

Mode of Action

The mode of action of 1-Bromo-2,4-dimethylbenzene involves electrophilic aromatic substitution . In this process, the bromine atom attached to the benzene ring acts as an electrophile, making the compound susceptible to reactions with nucleophiles . This can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

It’s known that brominated aromatic compounds can undergo various transformations, including coupling reactions . For example, this compound can react with magnesium and DMF, followed by a reaction with iodine and aqueous ammonia, to afford the corresponding aromatic nitrile .

Pharmacokinetics

Like other small organic molecules, it’s likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. As an electrophile, it can form new bonds with nucleophiles, leading to the synthesis of various organic compounds . These reactions can be leveraged in organic synthesis for the production of pharmaceuticals, polymers, and other chemical products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions, while the pH and temperature can affect the rate of these reactions . Moreover, the compound’s stability can be affected by light, heat, and moisture, which can promote degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethylbenzene can be synthesized through the bromination of m-xylene. The process involves adding bromine to m-xylene in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of o-xylene as a raw material. Bromine is added dropwise at temperatures ranging from -60°C to -20°C in the presence of a dichloromethane solution and catalysts. The reaction mixture is then heated to 10-20°C, and the dissolved hydrogen bromide is removed. The product is washed with a dilute alkali solution and water to obtain a colorless or light yellow crude product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,4-Dimethylbenzoic acid.

    Reduction: m-Xylene.

Scientific Research Applications

1-Bromo-2,4-dimethylbenzene is utilized in several scientific research applications, including:

Comparison with Similar Compounds

Comparison: 1-Bromo-2,4-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct physical and chemical properties that make it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-bromo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Br/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFLQVNTBBUKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060398
Record name 4-Bromo-m-xylene
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Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-70-0
Record name 1-Bromo-2,4-dimethylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2,4-dimethyl-
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Record name 4-Bromo-m-xylene
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Record name Benzene, 1-bromo-2,4-dimethyl-
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Record name 4-Bromo-m-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 4-bromo-m-xylene is added to HF-SbF5?

A1: The research paper indicates that upon adding 4-bromo-m-xylene to HF-SbF5 at 0°C, an immediate reaction occurs resulting in the formation of the 5-bromo-m-xylenium ion. [] The authors suggest that this rapid transformation likely occurs through intermolecular reactions rather than direct protonation at the site of the bromine atom. This highlights the unique reactivity of 4-bromo-m-xylene in this superacid medium compared to its structural isomers.

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